9-Phenylnon-6-enal
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Overview
Description
9-Phenylnon-6-enal is an organic compound with the molecular formula C15H20O. It is a type of aldehyde characterized by a phenyl group attached to a nonenal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenylnon-6-enal typically involves the reaction of a phenyl-substituted alkene with an appropriate aldehyde precursor. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Phenylnon-6-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 9-Phenylnon-6-enoic acid.
Reduction: 9-Phenylnon-6-enol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
9-Phenylnon-6-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 9-Phenylnon-6-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
6-Nonenal: Another aldehyde with a similar structure but lacking the phenyl group.
2-Nonenal: An isomer with the double bond located at a different position.
Phenylacetaldehyde: Contains a phenyl group but with a shorter carbon chain.
Uniqueness
9-Phenylnon-6-enal is unique due to the presence of both a phenyl group and a nonenal chain, which imparts distinct chemical and physical properties.
Properties
CAS No. |
835597-91-6 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
9-phenylnon-6-enal |
InChI |
InChI=1S/C15H20O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h2,4,6,8-9,12-14H,1,3,5,7,10-11H2 |
InChI Key |
PGJIOHXUGTXXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CCCCCC=O |
Origin of Product |
United States |
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